molecular formula C20H20N4O3 B2877620 Tert-butyl 2-amino-1-(furan-2-ylmethyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate CAS No. 799838-67-8

Tert-butyl 2-amino-1-(furan-2-ylmethyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate

Cat. No. B2877620
CAS RN: 799838-67-8
M. Wt: 364.405
InChI Key: DKQYEQBUEUPXIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Tert-butyl 2-amino-1-(furan-2-ylmethyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate” is an organic compound. It is a derivative of pyrrolo[3,2-b]quinoxaline, a class of compounds known for their kinase inhibitory properties .

Scientific Research Applications

Metal-Free Synthesis and Catalysis

A significant application of this compound and its analogs lies in the metal-free synthesis of bioactive molecules. For example, a metal-free C3-alkoxycarbonylation protocol utilizing carbazates as eco-friendly ester sources was developed for the preparation of quinoxaline-3-carboxylates and analogs, highlighting a practical approach to synthesizing key structural motifs prevalent in bioactive natural products and synthetic drugs (Xie et al., 2019).

Asymmetric Hydrogenation

Another application involves the use of rigid P-chiral phosphine ligands with tert-butylmethylphosphino groups for rhodium-catalyzed asymmetric hydrogenation of functionalized alkenes, demonstrating the compound's role in the efficient preparation of chiral pharmaceutical ingredients (Imamoto et al., 2012).

Halogenation of Pyrrolo[1,2-a]quinoxalines

The selective halogenation of pyrrolo[1,2-a]quinoxalines, important in pharmaceutical research and organic synthesis, showcases the compound's utility in diversifying these structures under various reaction conditions (Le et al., 2021).

Multicomponent Reactions

Its use in palladium-catalyzed three-component reactions for the synthesis of aminopyrroles and their bicyclic analogues illustrates the compound's versatility in creating complex structures from simple substrates, highlighting its application in organic synthesis (Qiu et al., 2017).

Mechanism of Action

Pyrrolo[3,2-b]quinoxaline derivatives, including “Tert-butyl 2-amino-1-(furan-2-ylmethyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate”, are known to act as kinase inhibitors . They have been studied in the context of angiogenesis and in vivo in a relevant lymphoma model, showing high efficacy in the control of tumor size .

Future Directions

The future directions for the study of this compound could include further investigation of its biological activity, potential therapeutic applications, and detailed study of its mechanism of action . Additionally, the development of more efficient synthesis methods could also be a focus of future research.

properties

IUPAC Name

tert-butyl 2-amino-1-(furan-2-ylmethyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O3/c1-20(2,3)27-19(25)15-16-18(23-14-9-5-4-8-13(14)22-16)24(17(15)21)11-12-7-6-10-26-12/h4-10H,11,21H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKQYEQBUEUPXIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)CC4=CC=CO4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 2-amino-1-(furan-2-ylmethyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate

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